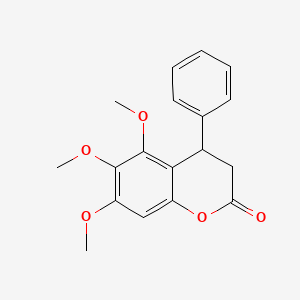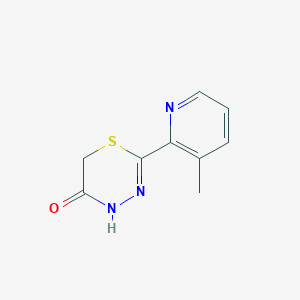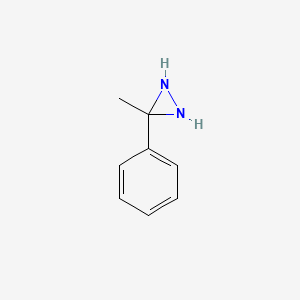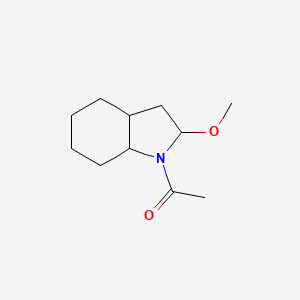
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group attached to an octahydroindole ring, which is further connected to an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach includes the reduction of oxindoles to indoles, followed by further functionalization to introduce the methoxy and ethanone groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often employed.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound also features an indole ring with an ethanone group but differs in the substitution pattern.
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: Similar to the target compound, this derivative has a methoxy group but at a different position on the indole ring.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound contains a methoxy group and an acetic acid moiety, highlighting the diversity of functional groups that can be attached to the indole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octahydroindole ring, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
87623-94-7 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-(2-methoxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-10-6-4-3-5-9(10)7-11(12)14-2/h9-11H,3-7H2,1-2H3 |
Clé InChI |
VWFZUFMXKIPOFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2CCCCC2CC1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
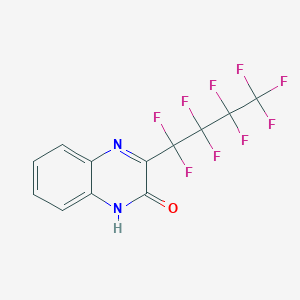
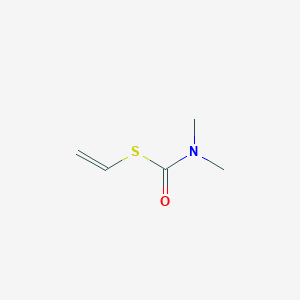
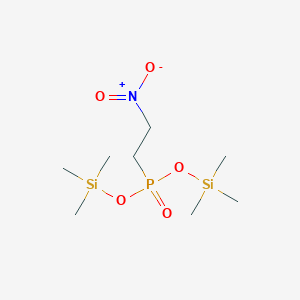
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
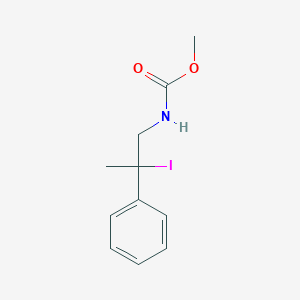
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
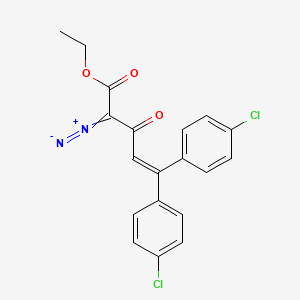
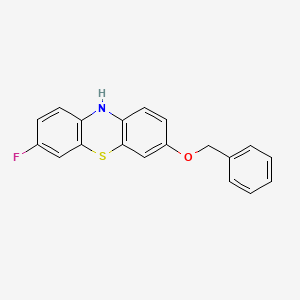
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
